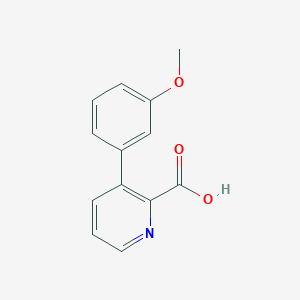

3-(3-甲氧基苯基)吡啶-2-甲酸,95%

描述

“3-(3-Methoxyphenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(3-Methoxyphenyl)picolinic acid”, picolinic acid itself can be formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . In a related study, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, were used in a catalytic protodeboronation .Molecular Structure Analysis

The molecular structure of picolinic acid has been studied using FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G (d, p) basis set .Chemical Reactions Analysis

Picolinic acid has been found to interact with chromium(III) in weak acid aqueous solution, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere .Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . The FT-IR and FT-Raman spectra of 3-methyl picolinic acid (MPA) are recorded in the ranges 4000–450 cm –1 and 4000–50 cm –1, respectively .科学研究应用

抗氧化活性与健康益处

对酚类化合物中发现的抗氧化剂的研究强调了其在减轻氧化应激中的重要性,而氧化应激与各种慢性疾病和衰老过程有关。例如,对用于确定抗氧化剂活性的分析方法的全面综述讨论了这些方法在评估复杂样品的抗氧化能力(包括酚类化合物)中的重要性。这表明具有酚类结构的3-(3-甲氧基苯基)吡啶-2-甲酸可以使用类似的方法研究其抗氧化特性(Munteanu & Apetrei, 2021)。

药理学意义

包括丁香酸在内的酚类酸(与3-(3-甲氧基苯基)吡啶-2-甲酸具有相似的甲氧基苯基基团)已被研究其广泛的治疗应用。这包括预防糖尿病和癌症等疾病的潜在益处,以及具有抗氧化、抗菌和抗炎活性。这些发现为研究3-(3-甲氧基苯基)吡啶-2-甲酸的药理学应用开辟了途径(Srinivasulu 等,2018)。

环境应用

酚类化合物在环境修复和污染处理中的作用是另一个感兴趣的领域。例如,通过酚类化合物等某些氧化还原介体的存在,已经增强了降解废水中各种有机污染物的酶促方法。这表明对3-(3-甲氧基苯基)吡啶-2-甲酸的环境应用(特别是在生物修复和污染处理过程中)进行潜在的研究(Husain & Husain, 2007)。

作用机制

Target of Action

The primary targets of 3-(3-Methoxyphenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(3-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role inzinc transport . This suggests that it may affect pathways related to zinc metabolism and homeostasis.

Pharmacokinetics

It is known that the compound is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 3-(3-Methoxyphenyl)picolinic acid’s action include its role as an anti-infective and immunomodulator . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

安全和危害

未来方向

生化分析

Biochemical Properties

. It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion

Cellular Effects

The cellular effects of 3-(3-Methoxyphenyl)picolinic acid, 95% are not well-studied. Picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis

Metabolic Pathways

Tryptophan, an essential amino acid, is metabolized by complex metabolic pathways . Approximately 95% of tryptophan is metabolized to kynurenine, which is transformed by the action of the enzymes indolamine 2,3-dioxygenase (IDO, presents even in the brain) and tryptophan 2,3-dioxygenase 2 (TDO2, mainly found in the liver)

属性

IUPAC Name |

3-(3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNGRUOQNGJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

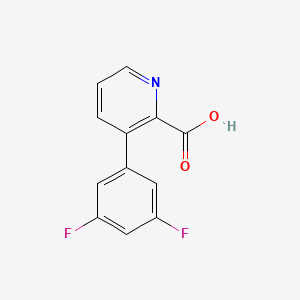

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。